8,9-Didehydro-7-hydroxydolichodial

Übersicht

Beschreibung

8,9-Didehydro-7-hydroxydolichodial is a heat-generated compound derived from the natural compound valerosidate, which is present in the plant Patrinia villosa . This compound has shown significant inhibitory effects on the viability and migration of colon cancer cells . It is not naturally present in the herbal material of Patrinia villosa but is formed through thermal hydrolysis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

8,9-Didehydro-7-hydroxydolichodial is synthesized through thermal hydrolysis of valerosidate, a natural compound found in Patrinia villosa . The process involves heating the water extract of Patrinia villosa, which leads to the formation of this compound . The specific reaction conditions, such as temperature and duration, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Currently, there are no large-scale industrial production methods reported for this compound. The compound is primarily synthesized in research laboratories for scientific studies .

Analyse Chemischer Reaktionen

Types of Reactions

8,9-Didehydro-7-hydroxydolichodial undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols .

Wissenschaftliche Forschungsanwendungen

8,9-Didehydro-7-hydroxydolichodial has several scientific research applications:

Wirkmechanismus

8,9-Didehydro-7-hydroxydolichodial exerts its effects by increasing the expression of tumor suppressor proteins such as p53 and PTEN . These proteins play a crucial role in regulating cell growth and apoptosis. The compound’s ability to enhance the expression of these proteins leads to the inhibition of cell viability and migration in colon cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Alyxialactone (CAS#132237-63-9)

- 4-Epialyxialactone (CAS#132339-37-8)

- 1,6,8-Trideoxyshanzhigenin (CAS#99173-00-9)

- Isoboonein (CAS#99946-04-0)

- Isoboonein acetate (CAS#99891-77-7)

- Buergerinin B (CAS#919769-83-8)

- Rehmaglutin D (CAS#103744-84-9)

- Catalpin (CAS#1390-72-3)

- 3-Deoxo-1Beta-methoxyjioglutolide (CAS#55732-36-0)

- Rupesin E (CAS#924901-58-6)

- Sarracenin (CAS#59653-37-1)

Uniqueness

8,9-Didehydro-7-hydroxydolichodial is unique due to its formation through thermal hydrolysis and its significant anti-cancer properties . Unlike some of its similar compounds, it specifically increases the expression of tumor suppressor proteins, making it a promising candidate for cancer research .

Biologische Aktivität

8,9-Didehydro-7-hydroxydolichodial (DHD) is a compound derived from the plant Patrinia villosa (PV), specifically generated through thermal hydrolysis of its precursor, valerosidate. Recent studies have highlighted DHD's significant biological activities, particularly its inhibitory effects on cancer cell viability and migration, making it a subject of interest in cancer research.

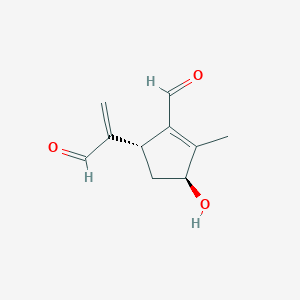

DHD is characterized by the following chemical properties:

- Chemical Formula : C₁₀H₁₂O₃

- Molecular Weight : 180.20 g/mol

- Structure : DHD is a hydroxylated derivative of dolichodial, featuring a unique didehydro structure that contributes to its biological activity.

The compound is not present in raw Patrinia villosa but is formed during the boiling process used to prepare herbal extracts. This transformation raises important questions about the bioactive compounds in traditional herbal medicines and their preparation methods.

Anticancer Effects

DHD has been shown to exhibit potent anticancer properties, particularly against colon cancer cells (HCT116). The findings from various studies include:

- Inhibition of Cell Viability : DHD demonstrated an IC₅₀ value of 6.1 ± 2.2 μM , indicating effective inhibition of cell growth in HCT116 cells. In comparison, its precursor valerosidate had an IC₅₀ value of 22.2 ± 1.1 μM , suggesting that DHD is significantly more potent .

- Cell Migration Suppression : Both DHD and valerosidate inhibited cell migration in HCT116 cells by approximately 74.8% and 74.6% , respectively, at specific concentrations (2.75 μM for DHD and 10.81 μM for valerosidate) .

The mechanism through which DHD exerts its anticancer effects appears to involve the upregulation of tumor suppressor proteins:

- p53 Expression : Treatment with DHD (5.5 μM) resulted in a 34.8% increase in p53 expression.

- PTEN Expression : Similarly, PTEN expression increased by 13.9% under the same conditions .

These results suggest that DHD may influence critical signaling pathways involved in cell cycle regulation and apoptosis.

Research Findings and Case Studies

A comprehensive study conducted by researchers at The Chinese University of Hong Kong analyzed the biological activity of DHD derived from PV water extract (PVW). The study included several experimental approaches:

- Isolation and Purification : DHD was isolated using silica gel column chromatography followed by further purification techniques, achieving a purity level exceeding 98% as confirmed by UPLC-MS analysis .

- In Vivo Studies : Preliminary unpublished data indicated that PVW exhibits anti-tumor and anti-metastatic activities in mouse models of colon cancer, emphasizing the potential clinical applications of DHD as a therapeutic agent .

Summary Table of Biological Activities

| Activity | DHD Value | Valerosidate Value |

|---|---|---|

| IC₅₀ (Cell Viability) | 6.1 ± 2.2 μM | 22.2 ± 1.1 μM |

| Inhibition of Cell Migration | 74.8% at 2.75 μM | 74.6% at 10.81 μM |

| Increase in p53 Expression | 34.8% at 5.5 μM | 26.1% at 21.6 μM |

| Increase in PTEN Expression | 13.9% at 5.5 μM | 34.6% at 21.6 μM |

Eigenschaften

IUPAC Name |

(3S,5R)-3-hydroxy-2-methyl-5-(3-oxoprop-1-en-2-yl)cyclopentene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-6(4-11)8-3-10(13)7(2)9(8)5-12/h4-5,8,10,13H,1,3H2,2H3/t8-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPPDWCXQOXACSB-SCZZXKLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC1O)C(=C)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@H](C[C@@H]1O)C(=C)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20243290 | |

| Record name | 2-Cyclopentene-1-acetaldehyde, 2-formyl-4-hydroxy-3-methyl-alpha-methylene-, (1R-trans)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20243290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97856-19-4 | |

| Record name | 2-Cyclopentene-1-acetaldehyde, 2-formyl-4-hydroxy-3-methyl-alpha-methylene-, (1R-trans)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097856194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclopentene-1-acetaldehyde, 2-formyl-4-hydroxy-3-methyl-alpha-methylene-, (1R-trans)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20243290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does DHD exert its anti-cancer effects?

A1: While the exact mechanism of action requires further investigation, research suggests that DHD, along with its precursor valerosidate, exhibits anti-cancer effects by inhibiting colon cancer cell viability and migration. [] This activity appears to be linked to the upregulation of tumor suppressor proteins p53 and PTEN. [] Further research is needed to fully elucidate the signaling pathways involved.

Q2: How is DHD formed and what is its significance in Patrinia villosa water extract?

A2: Interestingly, DHD is not naturally present in the raw Patrinia villosa plant material. Instead, it is formed through thermal hydrolysis of a naturally occurring compound called valerosidate during the water extraction process. [] This finding highlights the potential variation in bioactivity between raw herbs and their processed forms, emphasizing the importance of understanding the impact of preparation methods on medicinal properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.